molecular formula C6H9NO4S3 B2555715 3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic Acid CAS No. 2205882-54-6

3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic Acid

Cat. No.: B2555715
CAS No.: 2205882-54-6
M. Wt: 255.32
InChI Key: CSRCPFCYWLZQMR-UHFFFAOYSA-N
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Description

3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid is a chemical compound with the molecular formula C6H9NO4S3 It is known for its unique structure, which includes a thiazolidinone ring and a sulfonic acid group

Scientific Research Applications

3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid has a wide range of scientific research applications, including:

Safety and Hazards

The safety information for “3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic Acid” can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

As thiazolidine motifs are present in diverse natural and bioactive compounds and show varied biological properties , they compel researchers to explore new drug candidates. Therefore, the study of compounds like “3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic Acid” could be a promising area for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid typically involves the reaction of thiazolidinone derivatives with sulfonic acid precursors. One common method includes the condensation of 4-oxo-2-thioxothiazolidine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced thiazolidinone compounds, and substituted thiazolidinone derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid is unique due to its combination of a thiazolidinone ring and a sulfonic acid group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4S3/c8-5-4-13-6(12)7(5)2-1-3-14(9,10)11/h1-4H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRCPFCYWLZQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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